2-(1,3-dioxoinden-2-ylidene)-2-(2-methoxy-5-nitroanilino)acetonitrile
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Overview
Description
2-(1,3-dioxoinden-2-ylidene)-2-(2-methoxy-5-nitroanilino)acetonitrile is an organic compound characterized by its complex structure, which includes an indene core, a methoxy group, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(2-methoxy-5-nitroanilino)acetonitrile typically involves multiple steps:
Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Nitration of Aniline: The nitroaniline moiety can be synthesized by nitration of aniline using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reactions: The final step involves coupling the indene core with the nitroaniline derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydride or lithium aluminum hydride in aprotic solvents like tetrahydrofuran.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-dioxoinden-2-ylidene)-2-(2-methoxy-5-nitroanilino)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoinden-2-ylidene)-2-(2-methoxy-5-nitroanilino)acetonitrile depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which affect its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxoinden-2-ylidene)-2-(2-methoxy-4-nitroanilino)acetonitrile: Similar structure but with a different position of the nitro group.
2-(1,3-dioxoinden-2-ylidene)-2-(2-ethoxy-5-nitroanilino)acetonitrile: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-(1,3-dioxoinden-2-ylidene)-2-(2-methoxy-5-nitroanilino)acetonitrile is unique due to the specific positioning of the methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)-2-(2-methoxy-5-nitroanilino)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O5/c1-26-15-7-6-10(21(24)25)8-13(15)20-14(9-19)16-17(22)11-4-2-3-5-12(11)18(16)23/h2-8,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFZPSNKPQNUFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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